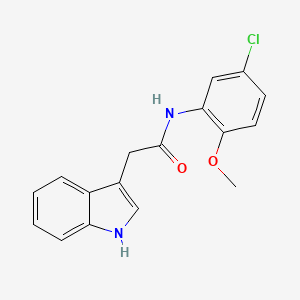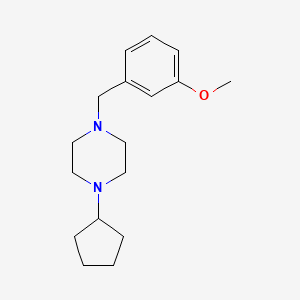
1-cyclopentyl-4-(3-methoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopentyl-4-(3-methoxybenzyl)piperazine (also known as CPP) is a chemical compound that belongs to the class of piperazine derivatives. CPP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. CPP is a unique compound that possesses several interesting properties, which make it a promising candidate for further research.
Wirkmechanismus
CPP acts as a selective agonist for the 5-HT1A receptor, which is a subtype of the serotonin receptor. The activation of the 5-HT1A receptor leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior. CPP has also been shown to modulate the activity of other neurotransmitter systems, including the glutamate and GABA systems.
Biochemical and Physiological Effects:
CPP has been shown to exhibit several biochemical and physiological effects, including anxiolytic, antipsychotic, and antidepressant effects. CPP has also been shown to modulate the activity of the HPA axis, which is involved in the regulation of stress and anxiety. Additionally, CPP has been shown to enhance cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using CPP in lab experiments is its selective agonist activity for the 5-HT1A receptor. This makes it a valuable tool for studying the role of the serotonin system in various physiological and behavioral processes. However, one of the limitations of using CPP is its potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on CPP, including:
1. Further investigation of the pharmacological properties of CPP, including its potential as a drug candidate for the treatment of neurological disorders.
2. Study the mechanism of action of CPP and its interactions with other neurotransmitter systems.
3. Investigate the potential of CPP as a tool for studying the role of the serotonin system in various physiological and behavioral processes.
4. Develop new synthetic methods for the production of CPP and its analogs.
5. Investigate the potential of CPP as a cognitive enhancer and its effects on memory and learning.
Conclusion:
In conclusion, CPP is a unique compound that possesses several interesting properties, which make it a promising candidate for further research. CPP has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Further research on CPP may lead to the development of new drugs for the treatment of neurological disorders and may provide valuable insights into the role of the serotonin system in various physiological and behavioral processes.
Synthesemethoden
CPP can be synthesized through a multistep process that involves the reaction of cyclopentylmagnesium bromide with 3-methoxybenzyl chloride, followed by the reaction of the resulting compound with piperazine. The final product is obtained through purification and isolation of the desired compound.
Wissenschaftliche Forschungsanwendungen
CPP has been extensively studied for its potential applications in medicinal chemistry and pharmacology. One of the primary areas of interest is the use of CPP as a potential drug candidate for the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. CPP has been shown to exhibit potent anxiolytic and antipsychotic effects in animal models, which makes it a promising candidate for further research.
Eigenschaften
IUPAC Name |
1-cyclopentyl-4-[(3-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-20-17-8-4-5-15(13-17)14-18-9-11-19(12-10-18)16-6-2-3-7-16/h4-5,8,13,16H,2-3,6-7,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYMSWVSPLUJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5830553.png)
![1-ethyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5830561.png)



![1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5830573.png)
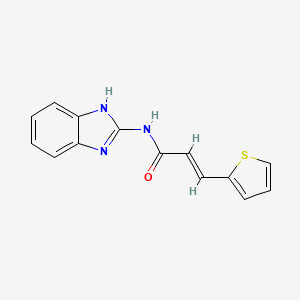
![5-(4-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5830586.png)

![N-{4-[(isobutylamino)carbonyl]phenyl}-2-nitrobenzamide](/img/structure/B5830599.png)
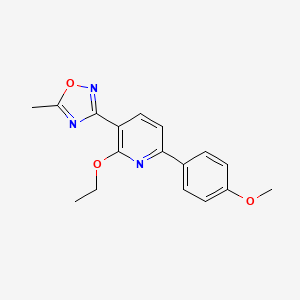
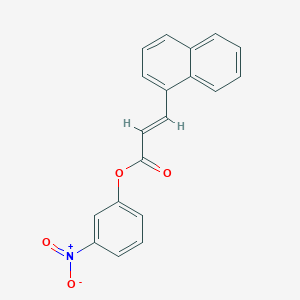
![N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5830633.png)
